molecular formula C21H21N3O4S B11003978 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11003978
M. Wt: 411.5 g/mol
InChI Key: QURRIASVYAUZCP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 5-methyl group. The thiadiazole is linked via a propanamide bridge to a 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl moiety, a fused heterocyclic system combining furan and chromenone scaffolds.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H21N3O4S/c1-9-12(4)27-18-11(3)19-16(8-15(9)18)10(2)14(20(26)28-19)6-7-17(25)22-21-24-23-13(5)29-21/h8H,6-7H2,1-5H3,(H,22,24,25)

InChI Key

QURRIASVYAUZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=NN=C(S4)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the thiadiazole ring and the furochromenone moiety, followed by their coupling to form the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The following table highlights key structural and synthetic differences between the target compound and similar derivatives:

Compound Name / ID Molecular Formula Key Functional Groups Synthesis Method Notable Properties
Target Compound C₂₄H₂₄N₃O₃S 5-methyl-1,3,4-thiadiazole, propanamide, tetramethyl-furochromenone Likely involves coupling of thiadiazole amine with furochromenyl-propanoyl chloride (inferred) High steric bulk; potential for low solubility due to fused chromenone system
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S Thiadiazol-2-ylidene, acryloyl, benzamide Condensation of substituted hydrazides with isothiocyanates IR peaks at 1690 cm⁻¹ (C=O), 82% yield; moderate antimicrobial activity inferred from structural class
6-Chloro-7-methyl-4-oxo-N-(5-allylthio-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide C₁₇H₁₃ClN₃O₃S₂ Chromene-carboxamide, allylthio-thiadiazole Carboxamide coupling via EDCI/HOBt or similar reagents Solubility in DMSO; potential bioactivity due to chromene and thiadiazole synergy
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) C₁₃H₁₂Cl₃N₃OS Trichloroethyl, acetamide, phenyl-thiadiazole Cyclization in concentrated H₂SO₄ (97.4% yield) Crystallizes in co-crystals with thioacetamide derivatives; stable under acidic conditions
N-(furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines C₁₄H₁₂N₂O₂ (varies with substitution) Furan, oxadiazole, methanimine Condensation of oxadiazole amines with furan-2-aldehyde in H₂SO₄ Moderate yields (70–85%); IR confirms imine formation (C=N stretch ~1600 cm⁻¹)

Key Structural and Functional Divergences

Core Heterocycle Modifications :

  • The target compound’s 1,3,4-thiadiazole is substituted with a methyl group, unlike the phenyl or allylthio groups in analogs .
  • The propanamide linker differentiates it from direct carboxamide or acryloyl linkages in derivatives like 4g and the chromene-carboxamide in .

Chromenone vs. Chromene Systems: The tetramethyl-furochromenone moiety in the target compound is more sterically hindered than the simpler chromene systems in , likely reducing solubility but enhancing photostability .

Synthetic Complexity :

  • Derivatives like 4g and 4.1 are synthesized via straightforward cyclization or condensation, whereas the target compound’s synthesis likely requires multi-step coupling of complex heterocycles .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • CAS Number : Not specified in the sources.

The compound features a thiadiazole ring and a furochromone moiety, which are known for their biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related thiadiazole compounds demonstrate good activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with MIC values ranging from 16 to 31.25 μg/mL were effective against strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Activity
D-27.55Moderate antibacterial
D-67.76Mild antibacterial
D-206.00Effective against A. niger

This suggests that this compound may possess similar properties due to its structural components.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Recent studies indicate that certain derivatives showed significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The MTT assay results indicated that some derivatives exhibited IC50 values in the range of 0.001–0.1 μM against MCF-7 breast cancer cells .
CompoundIC50 (μM)Cell Line
D-10.003MCF-7
D-60.007MCF-7
D-160.001MCF-7

These findings highlight the potential of this compound as a candidate for further anticancer drug development.

The biological activity of thiadiazoles often involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Free Radical Scavenging : Some studies suggest antioxidant properties that may contribute to their anticancer activity by reducing oxidative stress in cells.

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